2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one
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Overview
Description
2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one is a synthetic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines a fluorophenyl group, a piperazine ring, and a methoxy-substituted pyranone moiety, making it a subject of interest for researchers exploring its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the coupling of 4-fluorophenylpiperazine with a suitable carbonyl compound, followed by the introduction of the methoxy group and the formation of the pyranone ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. For instance, it could inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(4-fluorophenyl)piperazine-1-carbonyl)benzoic acid
- 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one
Uniqueness
Compared to similar compounds, 2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one stands out due to its unique combination of structural features, which may confer distinct biological activities and therapeutic potential. Its methoxy-substituted pyranone ring and fluorophenyl group contribute to its specificity and efficacy in various applications.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methoxypyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4/c1-23-16-11-24-15(10-14(16)21)17(22)20-8-6-19(7-9-20)13-4-2-12(18)3-5-13/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFPFHYMTUJGOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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